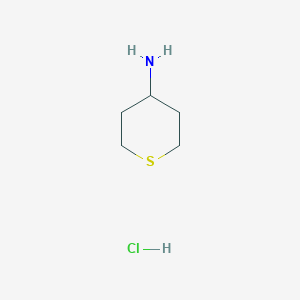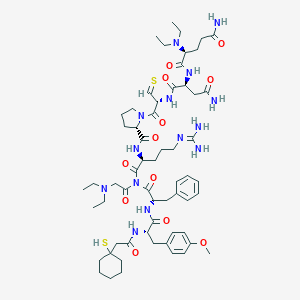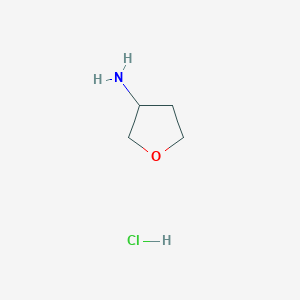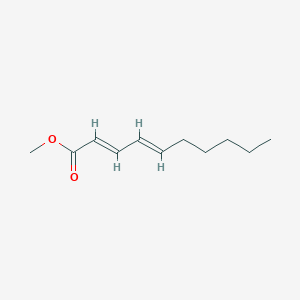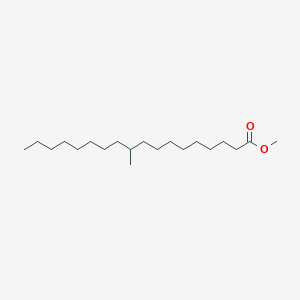
Methyl 10-methyloctadecanoate
描述
Methyl 10-methyloctadecanoate, also known as Methyl tuberculostearate or Tuberculostearic acid methyl ester, is a branched fatty acid methyl ester. It is a derivative of octadecanoic acid, specifically modified with a methyl group at the 10th carbon position. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 10-methyloctadecanoate can be synthesized through the esterification of 10-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
10-methyloctadecanoic acid+methanol→Methyl 10-methyloctadecanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions: Methyl 10-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 10-methyloctadecanoic acid or 10-methyl-9-octadecanone.
Reduction: Formation of 10-methyloctadecanol.
Substitution: Formation of various esters or amides depending on the nucleophile used
科学研究应用
Methyl 10-methyloctadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
作用机制
The mechanism of action of Methyl 10-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. The compound may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical processes .
相似化合物的比较
Methyl stearate: A straight-chain fatty acid methyl ester with similar physical properties but lacks the branched structure.
Methyl 10-undecenoate: An unsaturated fatty acid methyl ester with a double bond at the 10th carbon position.
Methyl 10-hydroxyundecanoate: A hydroxylated derivative with different reactivity and applications.
Uniqueness: Methyl 10-methyloctadecanoate is unique due to its branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
methyl 10-methyloctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-10-13-16-19(2)17-14-11-8-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATERKICZYCBQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339160 | |
| Record name | Methyl 10-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-19-9 | |
| Record name | Methyl 10-methyloctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of Methyl 10-methyloctadecanoate?
A1: While the abstract doesn't provide spectroscopic data, we can infer some structural information. This compound is the methyl ester of 10-methyloctadecanoic acid. This means it has a long hydrocarbon chain (18 carbons) with a methyl group branching off the 10th carbon. The molecular formula for this compound is C20H40O2, and its molecular weight is 312.53 g/mol.
Q2: What does the research tell us about the synthesis of this compound?
A2: The research paper focuses on synthesizing a racemic mixture of 10-methyloctadecanoic acid []. While the abstract doesn't detail the exact steps, it mentions "methyl substituted unsaturated C18 ester intermediates." This suggests the synthesis likely involves reactions with methyl-substituted unsaturated esters containing 18 carbons, ultimately leading to the final product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


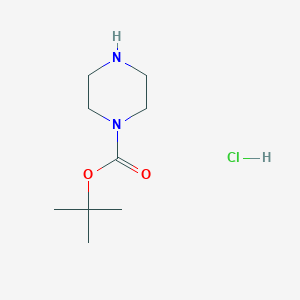
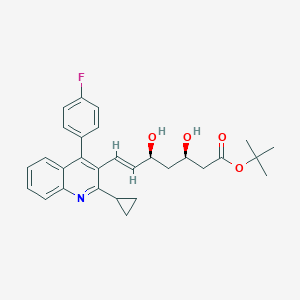
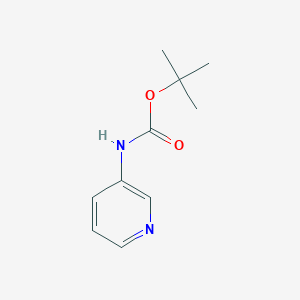
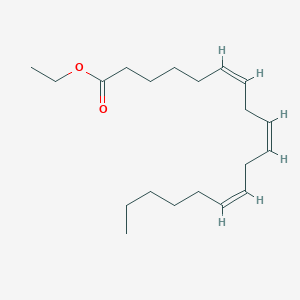
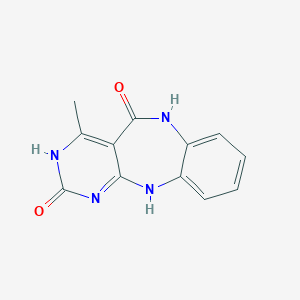
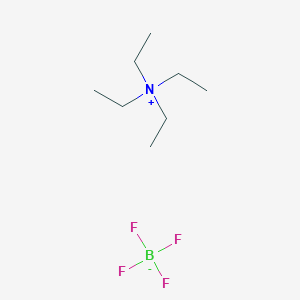

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

